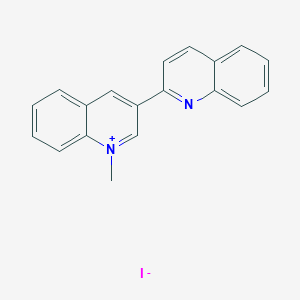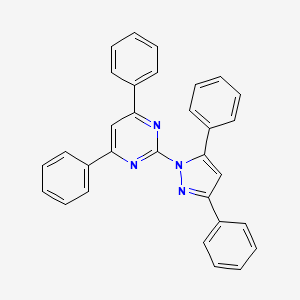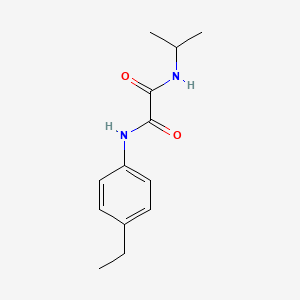
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate, commonly known as POMFB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has demonstrated promising results in various biochemical and physiological assays.
Mécanisme D'action
The mechanism of action of POMFB involves the inhibition of enzymes through the formation of stable complexes with the active site of the enzyme. This leads to the disruption of the normal enzyme function, which results in the inhibition of various biochemical processes.
Biochemical and Physiological Effects:
POMFB has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the pathogenesis of Alzheimer's disease and the induction of apoptosis in cancer cells. Additionally, POMFB has demonstrated anti-inflammatory activity and has been shown to reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of POMFB is its high potency and selectivity towards various enzymes, making it an ideal candidate for drug discovery and chemical biology studies. However, the limitations of POMFB include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of POMFB, including the development of novel chemotherapeutic agents for the treatment of cancer and the identification of new targets for the treatment of Alzheimer's disease. Additionally, the optimization of POMFB's pharmacokinetic properties and the development of more potent derivatives are also areas of interest for future research.
Méthodes De Synthèse
The synthesis of POMFB involves the reaction between 4-fluorobenzoic acid and (5-phenyl-1,3,4-oxadiazol-2-yl)methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product that can be further purified using standard techniques.
Applications De Recherche Scientifique
POMFB has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has shown potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, POMFB has demonstrated anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel chemotherapeutic agents.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJWCRCKGYDKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)

![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)

![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)

![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)